molecular formula C10H17N3OS B2423924 2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol CAS No. 2166969-21-5

2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol

Cat. No.: B2423924
CAS No.: 2166969-21-5
M. Wt: 227.33
InChI Key: YMNCXKCXIDFDSP-UHFFFAOYSA-N
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Description

2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a complex organic compound that features a unique combination of a tetrahydrothiopyran ring and a 1,2,3-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves a multi-step processThe reaction conditions often require the use of copper(I) catalysts and solvents such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the triazole ring would produce a dihydrotriazole derivative.

Scientific Research Applications

2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol
  • Tetrahydropyran derivatives
  • 1,2,3-triazole derivatives

Uniqueness

What sets 2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol apart from similar compounds is its combination of both a tetrahydrothiopyran ring and a 1,2,3-triazole ring.

Properties

IUPAC Name

2-[1-(thian-4-yl)triazol-4-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-10(2,14)9-7-13(12-11-9)8-3-5-15-6-4-8/h7-8,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNCXKCXIDFDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2CCSCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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